molecular formula C6H6FIN2 B1333248 3-Fluoro-5-iodobenzene-1,2-diamine CAS No. 517920-74-0

3-Fluoro-5-iodobenzene-1,2-diamine

Cat. No. B1333248
CAS RN: 517920-74-0
M. Wt: 252.03 g/mol
InChI Key: LYGZTWKRKJEMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-iodobenzene-1,2-diamine is a chemical compound with the molecular formula C6H6FIN2 . It is used in various applications, including as an intermediate in the synthesis of other chemical compounds .


Synthesis Analysis

The synthesis of 3-Fluoro-5-iodobenzene-1,2-diamine involves the use of 3-Fluoroiodobenzene, which participates in palladium-catalyzed hydroarylation of arylpropiolamides . It is also used to prepare methyl 4-iodobenzo[b]thiophene-2-carboxylate, a key intermediate for the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-iodobenzene-1,2-diamine consists of a benzene ring with iodine and fluorine substituents, along with two amine groups . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Chemical Reactions Analysis

3-Fluoro-5-iodobenzene-1,2-diamine can participate in various chemical reactions due to the presence of reactive iodine and amine groups. For instance, it can undergo palladium-catalyzed hydroarylation reactions .

Scientific Research Applications

Palladium-Catalyzed Hydroarylation

3-Fluoro-5-iodobenzene-1,2-diamine: is utilized in palladium-catalyzed hydroarylation reactions . This process involves the addition of an aryl group to an unsaturated substrate, facilitated by a palladium catalyst. The fluoro and iodo substituents on the benzene ring can significantly influence the reactivity and selectivity of the reaction, making it a valuable compound in synthetic chemistry.

Synthesis of Benzo[b]thiophene Derivatives

This compound serves as a precursor for the synthesis of methyl 4-iodobenzo[b]thiophene-2-carboxylate , which is a key intermediate in creating 4-substituted benzo[b]thiophene-2-carboxamidines. These derivatives have potential applications in pharmaceuticals and materials science due to their unique chemical properties.

Halogen Bonding Studies

The halogen bonding interactions of 3-Fluoro-5-iodobenzene-1,2-diamine with other molecules, such as pyrazine, have been studied to understand the nature of halogen bonds . These studies are crucial for designing new materials and drugs, as halogen bonding is an important non-covalent interaction in molecular recognition and self-assembly processes.

π-π Stacking Interaction Research

Research on π-π stacking interactions between fluoro-substituted iodobenzene and pyrazine has been conducted . These interactions are significant in the field of supramolecular chemistry and are essential for the development of new molecular sensors, switches, and electronic devices.

Future Directions

The future directions for the use of 3-Fluoro-5-iodobenzene-1,2-diamine could include its application in the synthesis of new chemical compounds, particularly in the field of medicinal chemistry. Its potential uses in other areas of research are also possible, given its unique chemical structure .

Mechanism of Action

properties

IUPAC Name

3-fluoro-5-iodobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FIN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGZTWKRKJEMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-iodobenzene-1,2-diamine

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